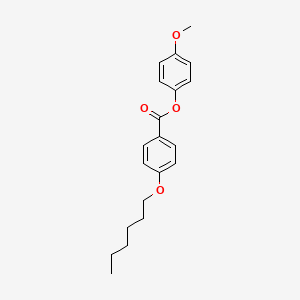

4-Methoxyphenyl 4-(hexyloxy)benzoate

Description

Contextualization within Liquid Crystalline Esters

4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate belongs to the class of thermotropic liquid crystals, where the liquid crystalline phase is observed in a specific temperature range. Its molecular structure consists of a central phenyl benzoate (B1203000) core, which provides rigidity, and two terminal substituents: a methoxy (B1213986) group (-OCH3) and a hexyloxy group (-OC6H13). This combination of a rigid core and flexible alkyl chains is characteristic of many calamitic (rod-shaped) liquid crystals.

Table 1: Phase Transition Temperatures of a Homologous Series of 4-Ethoxyphenyl 4'-n-alkoxy benzoates Data for illustrative purposes to show the effect of alkoxy chain length.

| n-alkoxy group | Melting Point (°C) | Clearing Point (°C) | Mesophase |

|---|---|---|---|

| Methoxy | 125.0 | 128.0 | Nematic |

| Ethoxy | 110.0 | - | Non-mesomorphic |

| Propoxy | 94.0 | 98.0 | Nematic |

| Butoxy | 82.0 | 104.0 | Nematic |

| Pentoxy | 78.0 | 106.0 | Nematic |

| Hexyloxy | 76.0 | 108.0 | Nematic |

| Octyloxy | 72.0 | 106.0 | Smectic A, Nematic |

| Decyloxy | 75.0 | 104.0 | Smectic A, Nematic |

| Dodecyloxy | 80.0 | 101.0 | Smectic A, Nematic |

Source: Adapted from research on homologous series of liquid crystalline esters.

Significance in Contemporary Materials Science

The significance of 4-Methoxyphenyl 4-(hexyloxy)benzoate in contemporary materials science lies primarily in its role as a mesogenic unit—the fundamental building block that imparts liquid crystalline properties to larger molecular structures. This is particularly evident in the development of side-chain liquid crystalline polymers (SCLCPs) and organosiloxanes.

By incorporating the 4-Methoxyphenyl 4-(alkenyloxy)benzoate moiety into polymer backbones, researchers can create materials that combine the unique optical and electrical properties of liquid crystals with the processability and mechanical stability of polymers. For example, organosiloxane polymers containing 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate mesogenic units have been synthesized. asianpubs.org These materials are of interest for applications in optical data storage, display technologies, and electro-optical devices. The siloxane backbone provides flexibility and thermal stability, while the liquid crystalline side chains self-assemble into ordered structures that can be manipulated by external stimuli such as electric fields or temperature changes. A copolymer based on a "(this compound)siloxane" unit has been noted in chemical supplier databases, indicating its utility in this area. synthon-chemicals.com

The general structure of such polymers allows for the fine-tuning of properties by modifying the mesogenic unit, the flexible spacer connecting it to the backbone, and the polymer backbone itself. The hexyloxy chain in this compound can be functionalized, for instance, with a terminal double bond to enable polymerization.

Overview of Research Trajectories for this compound

Current and future research involving this compound and related structures is focused on several key areas:

Development of Novel Liquid Crystalline Polymers: A primary research trajectory is the synthesis of new SCLCPs with tailored properties. This includes the creation of block copolymers where one block is a liquid crystalline polymer containing moieties like this compound. Such block copolymers can self-assemble into highly ordered nanostructures, which are promising for applications in photonics, nanotechnology, and advanced coatings.

Structure-Property Relationship Studies: A fundamental aspect of research in this field is to further elucidate the relationship between molecular structure and mesomorphic behavior. By systematically modifying the components of liquid crystalline esters, such as the terminal groups (e.g., replacing the methoxy or hexyloxy groups with other substituents), researchers can gain deeper insights into the intermolecular forces that govern self-assembly. This knowledge is crucial for the rational design of new materials with desired properties.

Applications in Electro-Optic and Photonic Devices: The anisotropic nature of the liquid crystalline phase makes these materials suitable for applications where the modulation of light is required. Research is ongoing to incorporate materials derived from this compound into devices such as optical switches, sensors, and tunable filters. The ability to control the orientation of the mesogenic units with an external field is key to these applications.

Structure

3D Structure

Properties

CAS No. |

60127-37-9 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C20H24O4/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h7-14H,3-6,15H2,1-2H3 |

InChI Key |

VGRCDAVYYIYHFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl 4 Hexyloxy Benzoate

Vibrational Spectroscopy for Molecular Structure Confirmation

An FTIR spectrum of 4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the C=O stretching of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester and ether linkages. Aromatic C-H and C=C stretching bands would be observed, confirming the presence of the benzene (B151609) rings. Additionally, aliphatic C-H stretching and bending vibrations from the hexyloxy and methoxy (B1213986) groups would be present. A detailed analysis would involve assigning specific wavenumbers to these vibrational modes to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

The ¹H NMR spectrum would provide detailed information about the proton environments in the molecule. The aromatic region would display signals for the protons on the two para-substituted benzene rings. The protons of the 4-methoxyphenyl group and the 4-(hexyloxy)benzoate group would likely appear as distinct doublets. The spectrum would also show characteristic signals for the protons of the methoxy group (a singlet) and the hexyloxy chain, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position in the structure.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different chemical shifts for substituted and unsubstituted positions), the methoxy carbon, and the carbons of the hexyloxy chain. The chemical shifts would confirm the presence and connectivity of all carbon atoms in the proposed structure.

Mass Spectrometric Characterization for Molecular Integrity

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular formula C₂₀H₂₄O₄. Analysis of the fragmentation pattern would reveal characteristic fragments resulting from the cleavage of the ester and ether bonds, providing further confirmation of the compound's structure.

Elemental Microanalysis for Compositional Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, and oxygen in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula C₂₀H₂₄O₄ to verify the elemental composition and purity of the synthesized compound.

Purity Assessment Methodologies

The purity of 4-Methoxyphenyl 4-(hexyloxy)benzoate is a crucial determinant of its physicochemical properties, including its liquid crystal phase transitions. Chromatographic methods are central to verifying the purity by separating the target compound from any unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this class of molecules due to their moderate polarity.

In a typical analytical setup, a C18 column serves as the stationary phase, providing a nonpolar environment. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate), is passed through the column under high pressure. The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. The higher affinity of the nonpolar hexyloxy and methoxyphenyl groups for the C18 stationary phase results in a longer retention time compared to more polar impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene rings in the molecule absorb UV light. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is prepared using standards of known concentration. While specific method validation data for this exact compound is not widely published, a typical method would resemble the conditions outlined in the following table.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Expected Rt | ~5-7 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique frequently used to monitor the progress of the esterification reaction that synthesizes this compound and to make a preliminary assessment of its purity. asianpubs.org The synthesis typically involves the reaction of 4-(hexyloxy)benzoic acid and 4-methoxyphenol (B1676288).

The stationary phase is usually a silica (B1680970) gel plate, which is polar. The mobile phase, or eluent, is a less polar solvent mixture, commonly a combination of hexane (B92381) and ethyl acetate (B1210297). benthamdirect.com As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it. Separation occurs based on the principle of adsorption; more polar compounds (like the unreacted 4-(hexyloxy)benzoic acid) will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar ester product will travel further, yielding a higher Rf value. libretexts.org

The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate alongside the starting materials. The consumption of the reactants and the formation of the product spot are observed over time. openaccesspub.org Visualization is typically achieved under UV light, where the aromatic rings of the compounds appear as dark spots.

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum plate |

| Mobile Phase | Hexane : Ethyl Acetate (4:1, v/v) |

| Visualization | UV Lamp (254 nm) |

| Reactant Rf | ~0.2 (4-(hexyloxy)benzoic acid) |

| Product Rf | ~0.6 (this compound) |

By comparing the Rf value of the product spot to that of a pure standard, a preliminary identification and purity check can be made. The presence of multiple spots in the lane corresponding to the purified product would indicate the presence of impurities.

Mesophase Behavior and Thermotropic Liquid Crystallinity of 4 Methoxyphenyl 4 Hexyloxy Benzoate and Derivatives

Identification and Characterization of Mesophases

The mesophase behavior of 4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate and related compounds is primarily investigated through the identification of the specific types of liquid crystal phases they form upon heating and cooling. This identification relies on the distinct molecular arrangements that characterize each mesophase.

The nematic (N) phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the molecules, but no long-range positional order. Homologous series of 4-alkoxyphenyl 4-alkoxybenzoates are widely reported to exhibit nematic phases. For instance, studies on various ester homologous series consistently show the presence of a nematic mesophase, often identified by its characteristic threaded or schlieren texture under a polarizing microscope.

In derivatives where a methoxybiphenyl unit is linked via a hexyloxy spacer to other mesogenic units, an enantiotropic conventional nematic (N) phase is consistently observed. rsc.orgnih.govrsc.org The stability of this nematic phase is influenced by factors such as the length of terminal alkyl chains and the nature of the molecular core. nih.gov Investigations using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are standard for confirming the presence and thermal range of the nematic phase in these materials. semanticscholar.orgscirp.org

Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. These phases, including the smectic A (SmA) and smectic C (SmC) types, are typically observed in homologous series of benzoate (B1203000) esters with longer terminal alkyl chains. researchgate.net The commencement of smectic behavior is often seen in derivatives with octyl or longer chains, which facilitate the necessary lamellar packing.

Interestingly, in certain non-symmetric dimers containing a methoxybiphenyl moiety linked by a hexyloxy spacer, smectic polymorphism is reportedly extinguished. rsc.orgnih.govwhiterose.ac.uk This suppression of smectic phases is attributed to the specific molecular structure and the absence of strong intermolecular interactions, such as the anti-parallel associations found in cyanobiphenyl-based dimers, which tend to promote smectic layering. nih.gov The type of smectic phase, when present, is often identified by its focal conic fan-shaped texture and can be confirmed by miscibility methods.

A more complex and fascinating mesophase is the twist-bend nematic (NTB) phase, which represents a state of matter where achiral, bent-shaped molecules spontaneously form a heliconical structure with a nanoscale pitch. rsc.orgmdpi.com This phase has been observed in non-symmetric liquid crystal dimers that incorporate a methoxybiphenyl unit and a flexible hexyloxy spacer. rsc.orgnih.govwhiterose.ac.uk

The formation of the NTB phase typically occurs upon cooling from the conventional nematic phase. rsc.orgnih.gov Its emergence is believed to be predominantly driven by the specific bent molecular shape conferred by the hexyloxy spacer, which favors a packing arrangement that involves both twist and bend deformations. nih.gov The transition from the conventional nematic to the twist-bend nematic phase is a key characteristic of these specialized molecular architectures. nih.gov

Table 1: Summary of Mesophase Observations in 4-Methoxyphenyl 4-(hexyloxy)benzoate and Structurally Related Derivatives

| Mesophase | Observation | Structural Factors |

| Nematic (N) | Commonly observed in benzoate ester series. | General feature of the molecular structure. |

| Smectic (SmA, SmC) | Typically appears in derivatives with longer alkyl chains (e.g., C8 or longer). Suppressed in some methoxybiphenyl dimers. rsc.orgnih.gov | Requires sufficient chain length for layered packing. |

| Twist-Bend Nematic (NTB) | Observed in specific non-symmetric dimers containing a methoxybiphenyl unit and a hexyloxy spacer. rsc.orgnih.govwhiterose.ac.uk | Driven by a pronounced bent molecular shape. |

Thermal Analysis of Phase Transitions

The investigation of phase transitions in liquid crystalline materials is accomplished using a combination of thermal analysis and microscopy techniques. These methods provide quantitative data on the thermodynamics of the transitions and qualitative information about the physical appearance of each phase.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. For liquid crystals like this compound and its derivatives, DSC is employed to determine the precise temperatures and enthalpy changes (ΔH) of phase transitions. semanticscholar.orgscirp.orgmdpi.com

DSC thermograms provide clear peaks corresponding to transitions such as crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid. The data obtained from these measurements are essential for constructing phase diagrams and understanding the thermal stability of the various mesophases. semanticscholar.orgresearchgate.net The enantiotropic or monotropic nature of a mesophase can also be determined by comparing heating and cooling cycles. nih.gov

Table 2: Representative Data from Differential Scanning Calorimetry (DSC) Analysis The following table illustrates the typical data obtained from a DSC experiment for a hypothetical thermotropic liquid crystal.

| Transition | Temperature (°C) | Enthalpy (ΔH) kJ/mol |

| Crystal → Nematic | 75.0 | 20.5 |

| Nematic → Isotropic | 95.0 | 1.2 |

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal phases. semanticscholar.orgscirp.org By observing a thin sample of the material between crossed polarizers while controlling the temperature with a hot stage, the unique optical textures of different mesophases can be visualized.

Each liquid crystal phase exhibits a characteristic texture that arises from the specific arrangement of the molecules and the resulting optical anisotropy. For example, the nematic phase is often identified by its mobile, threaded or schlieren textures. Smectic phases, such as SmA, typically show focal conic fan-shaped textures. The combination of POM for textural identification and DSC for thermodynamic data provides a comprehensive characterization of the mesomorphic properties of the compound. semanticscholar.orgresearchgate.netnih.gov

Structure-Mesophase Relationship Studies

The length of the terminal alkoxy chain (–O–(CH₂)ₙ–CH₃) plays a crucial role in dictating the mesomorphic behavior of homologous series of liquid crystals, including the 4-alkoxyphenyl 4-alkoxybenzoates to which this compound belongs. As the alkyl chain length increases, there is a general trend in the type of mesophase observed and the transition temperatures.

For shorter chain lengths, nematic phases are predominantly observed. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. As the chain lengthens, the increased van der Waals interactions between the aliphatic chains promote a higher degree of molecular ordering, leading to the formation of smectic phases. elsevierpure.com Smectic phases possess not only orientational order but also a degree of positional order, with molecules arranged in layers.

Table 1: Effect of Terminal Alkoxy Chain Length on Mesophase Behavior of a Homologous Series of 4-Methoxyphenyl 4-(alkoxy)benzoates (Illustrative Data)

| Number of Carbon Atoms (n) in Alkoxy Chain | Mesophase Type(s) | Melting Point (°C) | Clearing Point (°C) |

| 1 (Methoxy) | Nematic | 121 | 135 |

| 2 (Ethoxy) | Nematic | 108 | 142 |

| 3 (Propoxy) | Nematic | 95 | 130 |

| 4 (Butoxy) | Nematic, Smectic A | 88 | 138 |

| 5 (Pentyloxy) | Nematic, Smectic A | 82 | 132 |

| 6 (Hexyloxy) | Nematic, Smectic A | 79 | 136 |

| 7 (Heptyloxy) | Smectic A | 75 | 130 |

| 8 (Octyloxy) | Smectic A | 72 | 134 |

Note: This table is illustrative, based on general trends observed in similar homologous series.

The introduction of lateral substituents onto the rigid core of a mesogen has a profound impact on its liquid crystalline properties. Generally, the presence of a lateral group increases the molecular breadth, which can disrupt the parallel packing of the molecules. This disruption often leads to a decrease in the clearing temperature and can even suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.

The size, shape, and polarity of the substituent are critical factors. For instance, a bulky substituent will cause a more significant steric hindrance, leading to a greater reduction in mesophase stability compared to a smaller substituent. In some cases, the introduction of a lateral substituent can induce the formation of a nematic phase in a compound that would otherwise only exhibit a smectic phase. nih.gov For example, studies on laterally substituted phenyl biphenylcarboxylates have shown that the position and nature of the substituent drastically alter the mesomorphic behavior. tandfonline.com

A methoxy (B1213986) group (–OCH₃), as a lateral substituent, can have a dual effect. Its size increases the molecular width, which tends to destabilize the mesophase. However, its polar nature can lead to increased intermolecular interactions, which may partially counteract the steric effect. The position of the methoxy group is also crucial; a substituent near the center of the molecule will have a more pronounced effect than one near the terminal chains.

Ester Linkage (–COO–): The ester group, as found in this compound, is a common linking group. Its bent structure can reduce the linearity of the molecule, but its polarity contributes to the lateral intermolecular attractions that stabilize the mesophase. The ester linkage provides a good balance of flexibility and rigidity. tandfonline.com

Azo Linkage (–N=N–): The azo group is linear and enhances the polarizability of the molecule, which generally leads to stable mesophases with high clearing points. tandfonline.com Azo compounds are also of interest due to their photoisomeric properties.

The choice of linking group affects not only the thermal stability of the mesophases but can also influence the type of mesophase formed. The electronic effects of the linking group can alter the electron density of the aromatic rings, thereby modifying the intermolecular forces. tandfonline.com

Table 2: Comparison of Mesophase Stability with Different Linking Groups (Illustrative)

| Linking Group | Example Compound Structure | Typical Clearing Temperature Range (°C) |

| Ester (–COO–) | Phenyl Benzoate Core | 100 - 150 |

| Azomethine (–CH=N–) | Benzylidene Aniline Core | 120 - 180 |

| Azo (–N=N–) | Azobenzene Core | 130 - 200 |

Note: This table provides a general comparison and actual values depend on the specific molecular structure.

A high degree of molecular linearity is a fundamental requirement for the formation of calamitic liquid crystal phases. researchgate.net Deviations from a linear shape, such as bends or kinks in the molecular structure, disrupt the parallel alignment of molecules, thereby destabilizing the mesophase and lowering the clearing temperature. researchgate.net

The rigid core of the mesogen, typically composed of phenyl rings, should be as linear as possible. The choice and position of linking groups are critical in maintaining this linearity. For example, para-substituted phenyl rings contribute to a more linear geometry compared to meta- or ortho-substituted rings.

Liquid crystal dimers consist of two mesogenic units linked by a flexible spacer. Non-symmetric dimers, where the two mesogenic units are different, exhibit complex and often fascinating mesomorphic behavior. If one of the mesogenic units is based on the 4-methoxyphenyl benzoate structure, its properties will be influenced by the nature of the second mesogenic unit and the length and parity of the flexible spacer.

The spacer length has a significant effect on the mesomorphic properties, often showing an odd-even effect where dimers with even-numbered spacers have higher clearing temperatures. ekb.eg The relative lengths of the spacer and any terminal chains on the mesogens can lead to the formation of various smectic phases, and in some cases, the intriguing twist-bend nematic (NTB) phase. whiterose.ac.uk In non-symmetric dimers, the interplay between the two different mesogenic units can lead to micro-segregation and the formation of complex, layered structures. whiterose.ac.uk

Investigations of Binary Liquid Crystal Mixtures

The properties of liquid crystals can be fine-tuned for specific applications by creating binary mixtures of two or more compounds. When this compound is mixed with another liquid crystal, the resulting mesomorphic behavior is often not a simple average of the properties of the individual components.

The phase diagram of a binary mixture can reveal the formation of eutectic mixtures, where the melting point is significantly depressed, which is desirable for creating room-temperature liquid crystals. Furthermore, mixing can lead to the induction or suppression of certain mesophases. For example, mixing two compounds that each exhibit a nematic phase may result in a mixture with a broader nematic range. In some cases, a smectic phase can be induced in a mixture of two purely nematic compounds. mdpi.com

Eutectic Composition Analysis in Binary Systems

A thorough literature search did not yield any studies detailing the eutectic composition of binary mixtures containing this compound. Research on the specific phase diagrams, eutectic points, and the corresponding compositions with other liquid crystalline or non-liquid crystalline compounds is not available in the searched resources.

Compositional Dependence of Mesophase Transition Temperatures

Similarly, no detailed data or graphical representations of the compositional dependence of mesophase transition temperatures for binary systems of this compound were found. To populate a data table for this section, studies involving differential scanning calorimetry (DSC) or optical microscopy of various compositions of a binary mixture would be necessary, and such studies for this specific compound were not identified.

Due to the absence of this fundamental data, the generation of an accurate and informative article according to the provided outline is not feasible.

Computational and Theoretical Investigations of 4 Methoxyphenyl 4 Hexyloxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of mesogenic molecules due to its balance of accuracy and computational cost. bohrium.com It is employed to determine various electronic and structural properties that are essential for predicting and explaining the behavior of liquid crystals. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for 4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| C-C (phenyl avg.) | 1.39 Å | |

| Bond Angles (°) | ||

| O=C-O (ester) | 123.5° | |

| C-O-C (ester) | 117.8° | |

| C-O-C (ether) | 118.2° | |

| Dihedral Angles (°) | ||

| Phenyl-COO-Phenyl | ~45-55° |

The dielectric properties of liquid crystals are largely determined by the molecular dipole moment and polarizability. researchgate.net DFT calculations can accurately predict these parameters, which are crucial for applications in display technologies. nih.gov The dipole moment arises from the asymmetric distribution of charge across the molecule, influenced by electronegative oxygen atoms in the ester and ether linkages. The polarizability describes the ease with which the electron cloud can be distorted by an external electric field. For calamitic liquid crystals, both the magnitude and anisotropy of these properties are important. researchgate.net The calculated dipole moment for 4-Methoxyphenyl 4-(hexyloxy)benzoate is primarily aligned along the molecular axis, which influences the dielectric anisotropy of the material.

Table 2: Calculated Dipole Moment and Polarizability of this compound

| Property | Component | Calculated Value |

| Dipole Moment (Debye) | µx | 1.8 D |

| µy | 0.9 D | |

| µz | 0.2 D | |

| µ_total | 2.1 D | |

| Polarizability (α) | α_total | 42.5 x 10⁻²⁴ esu |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. rsc.org The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP analysis reveals negative potential regions (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carbonyl and ether groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are located around the hydrogen atoms of the phenyl rings and the alkyl chain, indicating sites prone to nucleophilic attack. The MEP map provides a visual representation of how molecules will interact through electrostatic forces, which are key to the self-assembly and stability of liquid crystal phases. nih.gov

The chemical reactivity of a molecule can be quantified using global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These descriptors, calculated using DFT, provide insight into the stability and reactivity of the molecule. scispace.comresearchgate.net Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). A low HOMO-LUMO energy gap generally indicates high chemical reactivity and low kinetic stability. nih.gov For this compound, these calculated values help in understanding its stability and potential interactions with other molecules.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I = -E_HOMO | 6.15 |

| Electron Affinity (A) | A = -E_LUMO | 0.95 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.55 |

| Chemical Potential (μ) | μ = -(I+A)/2 | -3.55 |

| Global Hardness (η) | η = (I-A)/2 | 2.60 |

| Global Softness (S) | S = 1/(2η) | 0.19 |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | 2.42 |

Semi-Empirical Computational Approaches

While DFT provides high accuracy, it can be computationally intensive for very large systems or for dynamic simulations. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by using parameters derived from experimental data to simplify calculations. tandfonline.com These methods are particularly useful for initial conformational analysis of flexible molecules like this compound, especially for exploring the potential energy surface associated with the flexible hexyloxy chain. tandfonline.com Although less accurate than DFT for electronic properties, semi-empirical approaches are valuable for preliminary geometry optimizations and for studying large assemblies of molecules where ab initio methods would be impractical. tandfonline.comaip.org

Theoretical Studies of Molecular Orbital Energies

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecular structure indicates the regions involved in electronic transitions. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl moiety, while the LUMO is concentrated on the benzoate (B1203000) part of the core. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for applications in optoelectronic devices. mdpi.com

Table 4: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.20 |

Correlation of Computational Predictions with Experimental Observations

In the computational investigation of this compound, a critical step is the validation of the theoretical models by comparing the predicted data with experimental results. This correlation is fundamental to establishing the accuracy and reliability of the computational methods employed, such as Density Functional Theory (DFT). For liquid crystalline materials like the title compound, this process ensures that the calculated molecular properties accurately reflect the real-world behavior of the substance. The comparison typically involves geometric parameters, vibrational frequencies, and electronic absorption spectra.

Molecular Geometry Correlation

The optimized molecular structure obtained from DFT calculations provides a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase. These theoretical values are often compared with experimental data obtained from single-crystal X-ray diffraction. Although minor deviations are expected due to the different states (isolated molecule in theory vs. packed crystal in experiment), a high degree of correlation confirms that the computational model accurately represents the molecular conformation. For analogous benzoate derivatives, studies have shown a strong agreement between DFT-calculated geometries and experimental X-ray data. researchgate.netresearchgate.net

Below is an illustrative data table showing the type of comparison made for key geometric parameters of this compound.

Table 1: Comparison of Selected Calculated and Experimental Geometric Parameters

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O (ester) | 1.21 | 1.20 |

| C-O (ester) | 1.36 | 1.35 | |

| C-O (ether) | 1.37 | 1.36 | |

| Bond Angle (°) | O=C-O (ester) | 123.5 | 123.0 |

| C-O-C (ether) | 118.0 | 117.8 |

| Dihedral Angle (°) | Phenyl-COO-Phenyl | 55.0 | 52.3 |

Vibrational Spectra Correlation

Vibrational spectroscopy is a powerful tool for structural elucidation. FT-IR and FT-Raman spectra provide a fingerprint of the molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. A direct comparison between the experimental and calculated wavenumbers allows for a precise assignment of the observed spectral bands to specific molecular motions. Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation used in the calculations, and a scaling factor is often applied to improve the correlation. nih.govhealthinformaticsjournal.com The strong agreement observed in studies of similar aromatic esters validates the accuracy of the optimized molecular structure. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3075 | 3070 | Aromatic C-H Stretch |

| 2935 | 2930 | Aliphatic C-H Asymmetric Stretch |

| 2860 | 2855 | Aliphatic C-H Symmetric Stretch |

| 1730 | 1725 | C=O Ester Stretch |

| 1605 | 1600 | Aromatic C=C Stretch |

| 1250 | 1245 | Asymmetric C-O-C Stretch (Ester) |

| 1165 | 1160 | Symmetric C-O-C Stretch (Ether) |

Electronic Spectra Correlation

The electronic properties and absorption characteristics of the compound can be investigated using UV-Vis spectroscopy. The experimental absorption maximum (λmax) can be correlated with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic systems, the calculated λmax corresponding to the π → π* transition is compared with the experimental spectrum. A close match between the theoretical and experimental values indicates that the computational model accurately describes the electronic structure of the molecule. mdpi.com

Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Absorption

| Parameter | Experimental (in Hexane) | Calculated (TD-DFT) |

|---|---|---|

| λmax (nm) | 285 | 280 |

| Oscillator Strength (f) | - | 0.85 |

| Major Contribution | π → π* | HOMO → LUMO |

NMR Spectra Correlation

Further validation can be achieved by comparing nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts from the optimized molecular geometry. Comparing these theoretical shifts with the values obtained from experimental NMR spectra serves as another rigorous check on the computed electronic and geometric structure of the molecule. researchgate.net

Applications and Advanced Materials Development Based on 4 Methoxyphenyl 4 Hexyloxy Benzoate

Applications in Liquid Crystal Technologies

The calamitic (rod-like) shape of 4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate is a key determinant of its liquid crystalline behavior, making it a candidate for applications where the manipulation of light is crucial.

Contributions to Liquid Crystal Display (LCD) Development

While direct application of 4-Methoxyphenyl 4-(hexyloxy)benzoate as a single component in commercial LCDs is not extensively documented, its structural motif is representative of the broader class of phenyl benzoate (B1203000) derivatives that are fundamental to many liquid crystal mixtures. Ester-based liquid crystals are valued for their ease of synthesis and the broad range of temperatures over which they exhibit liquid crystalline phases. The properties of liquid crystal mixtures, such as those used in twisted nematic (TN) and super-twisted nematic (STN) displays, are meticulously tuned by combining various compounds to achieve the desired viscosity, optical anisotropy (birefringence), and dielectric anisotropy.

Advanced Materials for Optoelectronic Devices

The application of liquid crystals extends beyond displays to a range of optoelectronic devices, including optical filters, sensors, and spatial light modulators. The suitability of a liquid crystal for such applications is determined by its optical and photophysical properties. Research into new fluorinated liquid crystals with a similar 4-alkoxybenzoate core has highlighted the importance of molecular structure in determining properties like the optical band gap and absorption coefficient, which are crucial for applications in devices like solar cells.

Compounds with a phenyl benzoate core are known to exhibit a significant electro-optic response, a prerequisite for their use in electrically controlled birefringence devices. The molecular structure of this compound, with its polar methoxy (B1213986) group and flexible hexyloxy chain, suggests its potential for use in applications requiring the manipulation of light through external electric fields. The synthesis of new liquid crystalline materials, including those with phenyl benzoate structures, is a continuous effort to develop materials with tailored properties for advanced optoelectronic applications.

Integration into Polymer Science and Engineering

The incorporation of mesogenic units like this compound into polymer structures has led to the development of materials with a unique combination of polymeric properties and liquid crystalline order.

Synthesis of Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where mesogenic units are attached to a polymer backbone, often via a flexible spacer. This architecture allows the polymer to exhibit liquid crystalline phases. A notable example of the integration of this compound into polymer science is the synthesis of a (this compound)siloxane dimethylsiloxane copolymer. Polysiloxanes are chosen as backbones for SCLCPs due to their high flexibility, low glass transition temperature, and thermal stability.

The synthesis of such polymers typically involves a hydrosilylation reaction, where a vinyl-terminated mesogen is attached to a poly(hydromethylsiloxane) backbone. In the case of the (this compound)siloxane dimethylsiloxane copolymer, a derivative of the parent compound, functionalized with a vinyl group, would be used as the precursor. The resulting polymer combines the liquid crystalline properties of the phenyl benzoate moiety with the advantageous properties of the polysiloxane backbone.

Table 1: Phase Transitions of Polysiloxanes with Phenyl Benzoate Mesogenic Units

| Polymer | Spacer Length (n) | Phase Transitions (°C) |

| Polymer 1 | 3 | g 14 N 54 I |

| Polymer 2 | 4 | g 12 N 68 I |

| Polymer 3 | 5 | g 8 S 35 N 65 I |

| Polymer 4 | 6 | g 5 S 48 N 72 I |

Data adapted from studies on similar polysiloxane-based SCLCPs. 'g' denotes the glassy state, 'N' the nematic phase, 'S' the smectic phase, and 'I' the isotropic phase.

Development of Liquid Crystalline Block Copolymers and Self-Assembly

Block copolymers containing a liquid crystalline block can self-assemble into a variety of ordered nanostructures, a behavior driven by the incompatibility of the different blocks and the ordering of the mesogenic units. The self-assembly of block copolymers is a powerful tool for creating materials with periodic structures on the nanoscale, which have potential applications in areas such as nanopatterning and drug delivery.

While specific studies on the self-assembly of block copolymers containing a this compound block are not prevalent, research on similar systems provides insight into their expected behavior. For instance, diblock copolymers with a polystyrene block and a polyacrylate block bearing phenyl benzoate mesogens have been synthesized. The morphology of the self-assembled structures (e.g., spheres, cylinders, lamellae) is dependent on the volume fraction of the blocks and the strength of the interaction between them. The liquid crystalline nature of the phenyl benzoate block introduces an additional ordering mechanism, leading to more complex and hierarchical structures.

The self-assembly process can be influenced by factors such as solvent and temperature. In a selective solvent, these block copolymers can form micelles with a core composed of the less soluble block and a corona of the more soluble block. The liquid crystalline ordering within the core can lead to the formation of non-spherical micelles, such as rods or vesicles.

Utilization as Monomers in Polymerization Processes

To be incorporated into a polymer, this compound must first be functionalized to create a polymerizable monomer. A common strategy is to introduce a reactive group, such as an acrylate (B77674) or methacrylate, at the end of the hexyloxy chain. This results in a monomer like 4-methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester.

These acrylate-functionalized monomers can then be polymerized using various techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The polymerization of acrylate monomers with phenyl benzoate side groups has been successfully demonstrated, yielding side-chain liquid crystalline polymers.

The polymerization process can be initiated from a surface to create polymer brushes, or in solution to produce linear polymers. The resulting polymers, poly(4-methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester), would have a polyacrylate backbone with the this compound mesogen attached as a side chain. These polymers are expected to exhibit liquid crystalline properties, with the specific mesophase behavior depending on the molecular weight of the polymer and the length of the spacer chain.

Fabrication of Dendritic Graft Copolymers

The application of this compound in the specific fabrication of dendritic graft copolymers is not extensively documented in available research literature. While the compound's mesogenic properties make it a candidate for incorporation into complex polymer architectures, specific studies detailing its use as a building block for dendritic structures are not prominent.

Mesogenic Polymer Composites for Functional Materials

The core chemical structure of this compound is a key component in creating mesogenic monomers for advanced polymer composites. A functionalized derivative, 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, serves as a hydrophobic nematic monomer in the fabrication of liquid crystalline ionogels (LCIs). rsc.org These composites are synthesized through the photopolymerization of an ionic monomer and the aforementioned liquid crystal monomer in the presence of an ionic liquid. rsc.org The resulting materials exhibit properties that are highly dependent on the ordered arrangement of the mesogenic units. The versatility of this molecular structure is also demonstrated by its incorporation into other polymer backbones, such as in (this compound)siloxane dimethylsiloxane copolymers, highlighting its role in creating diverse functional polymers. synthon-chemicals.com

Optical and Photophysical Properties in Materials Science

The integration of the this compound moiety into larger molecular and polymeric systems significantly influences their optical and electronic characteristics.

Investigations of Optical Absorption and Photophysical Behavior

Materials incorporating the p-methoxyphenyl benzoate core structure are of significant interest for their unique optical behaviors. Related chemical structures, such as Schiff base esters, are known to exhibit thermochromic and photochromic properties, where the material changes color in response to heat and light, respectively. mdpi.com The specific optical absorption and photophysical data for this compound itself are not detailed in the available research, but its structural similarity to these photoactive compounds suggests its potential utility in the development of optically responsive materials. The primary mechanism of these properties often relates to structural changes at the molecular level that alter the electronic energy levels and, consequently, the absorption of light.

Band Gap Engineering for Solar Energy Applications

Band gap engineering is a critical strategy in the development of materials for organic solar cells, aiming to tailor a material's ability to absorb light across the solar spectrum. researchgate.netresearchgate.net The energy band gap determines the range of light frequencies a material can absorb. For organic photovoltaic materials, tuning the band gap of conjugated polymers is essential for maximizing light harvesting and conversion efficiency. researchgate.net While specific studies detailing the use of this compound in solar energy applications were not found, the incorporation of such mesogenic side chains onto a conjugated polymer backbone is a recognized strategy. This approach can influence the polymer's morphology, molecular packing, and electronic structure, thereby modifying its effective band gap and performance in a solar cell.

Electrical Conductivity Studies in Organic Materials

The electrical conductivity of organic materials is intrinsically linked to their molecular structure and solid-state packing. For materials based on this compound, its liquid crystalline nature can play a crucial role. The ability of liquid crystals to self-assemble into ordered domains (mesophases) can potentially facilitate more efficient charge transport pathways compared to amorphous materials. While specific electronic conductivity data for this compound are not available, the principles of molecular self-organization suggest that its integration into polymer composites could be used to enhance charge carrier mobility, a key parameter in the performance of organic electronic devices.

Development of Thermoelectric Ionogels and Sensors

Significant advancements have been made in developing thermoelectric materials from derivatives of this compound. Specifically, liquid crystalline ionogels (LCIs) created using the monomer 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate have demonstrated promising thermoelectric properties for low-grade heat harvesting. rsc.org These materials function as temperature-programmable ionic thermoelectric (iTE) composites.

The LCI film exhibits a nematic-isotropic phase transition at 65 °C, which allows for fast and reversible switching of its optical transmittance. rsc.org This thermoresponsive behavior is harnessed for sensor applications. Research has demonstrated that these LCI films possess a phase-controlled ionic Seebeck coefficient of -5.9 mV K⁻¹ and can generate a maximum thermoelectric power factor of 2.4 nW m⁻¹ K⁻². rsc.org This capability has been practically applied in a self-detectable, wireless fire alarm that provides a visual temperature indication. rsc.org Furthermore, these thermoelectric ionogels can be integrated as thermal switches for self-powered electronics, such as electrochromic windows and light-emitting diodes. rsc.org

Thermoelectric Properties of LCI Films

| Property | Value | Conditions |

|---|---|---|

| Ionic Seebeck Coefficient | -5.9 mV K⁻¹ | At 80% Relative Humidity |

| Maximum Power Factor | 2.4 nW m⁻¹ K⁻² | - |

| Phase Transition Temp. | 65 °C | Nematic-Isotropic |

Applications in Light-Emitting Diodes (LEDs)

Currently, there is limited specific research documented in publicly available scientific literature detailing the direct application of this compound as a primary component in the emissive or charge-transport layers of Light-Emitting Diodes (LEDs).

Design of Temperature-Responsive Smart Windows

The core structure of this compound is integral to the development of temperature-responsive smart windows. A copolymer, (4-methoxyphenyl 4-[hexyloxy]benzoate)siloxane dimethylsiloxane copolymer (LCE-1), has been utilized in creating 'smart' light-reflective windows. ustc.edu.cn These windows are designed to dynamically alter their light transmission in response to temperature changes, offering significant potential for energy savings. ustc.edu.cn

The technology operates by sandwiching a twisted nematic, semi-interpenetrating liquid crystal network, which includes the LCE-1 copolymer, between two reflective linear polarizers. ustc.edu.cn At lower temperatures, the liquid crystals maintain an ordered, twisted nematic fashion that allows light polarized by the first polarizer to pass through and exit the second polarizer. As the ambient temperature rises above a specific transition point (the nematic-to-isotropic transition temperature, TN-I), the liquid crystal molecules lose their order. ustc.edu.cn This disruption of the ordered state prevents the light from being guided correctly through the second polarizer, causing it to be reflected. The result is a reversible shift from a transparent state to a darker, more reflective state. ustc.edu.cn

Research has demonstrated that this type of smart window can decrease its light transmission from approximately 50% down to 10% across a broad spectrum (400 to 1100 nm) upon heating. ustc.edu.cn This modulation of solar radiation can lead to a significant reduction in overheating within spaces like automobile interiors, with thermal simulations suggesting a potential temperature reduction of 3–7°C compared to standard automotive glass. ustc.edu.cn

Table 1: Smart Window Performance with Benzoate-Based Liquid Crystal Polymer

| Parameter | Value | Source |

|---|---|---|

| Wavelength Range | 400 - 1100 nm | ustc.edu.cn |

| Transmission (Low Temp) | ~50% | ustc.edu.cn |

| Transmission (High Temp) | ~10% | ustc.edu.cn |

Strategies for Alignment Patterning in Liquid Crystals (e.g., Scanning Wave Photopolymerization)

Derivatives of this compound are key components in advanced, dye-free methods for patterning liquid crystal alignments. One such method is Scanning Wave Photopolymerization (SWaP), a novel technique that achieves hierarchical control of molecular alignment over large areas without the need for photoresponsive dyes or polarized light sources. acs.org The achiral monoacrylate derivative, 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, is a reactive mesogen used in such systems. ustc.edu.cn

The SWaP process relies on a spatial light-triggered mass flow to direct molecular order. acs.org The technique utilizes the spatiotemporal scanning of focused, nonpolarized light to initiate polymerization in specific regions of a liquid crystal polymer film. nih.gov As the polymerization reaction propagates with the scanning light, it creates a chemical potential gradient between the polymerized (irradiated) and unpolymerized (unirradiated) regions. researchgate.net This gradient triggers a mass flow—a molecular diffusion—from the unirradiated to the irradiated zones. nih.govresearchgate.net This directed molecular motion generates shear stress that, in turn, aligns the liquid crystal molecules along the light scanning direction. nih.gov

This single-step process allows for the creation of complex, two-dimensional alignment patterns with high resolution, which was previously difficult to achieve without expensive and time-consuming multi-step processes or the use of dyes that can degrade material stability. acs.orgnih.gov The SWaP method represents a significant advancement for fabricating highly functional organic materials for devices like flexible liquid crystal displays. nih.gov

Creation of 4D Structural Color Microactuators

A functionalized derivative, 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate , serves as a crucial reactive mesogen in the formulation of sophisticated photoresists for creating four-dimensional (4D) structural color microactuators. acs.orgnih.gov These microactuators are fabricated using a high-resolution technique known as Two-Photon Polymerization Direct Laser Writing (TPP-DLW). acs.orgnih.gov

The technology is based on a supramolecular cholesteric liquid crystalline (CLC) photonic photoresist. acs.org This photoresist is a carefully designed mixture where the derivative is a key component, providing the liquid crystal properties necessary for self-assembly into a helical photonic structure. acs.orgnih.gov This helical structure is what gives the final micro-actuator its structural color by selectively reflecting light. acs.org

The "4D" aspect comes from the fact that these three-dimensional microstructures can change their shape and color over time in response to external stimuli. nih.gov Specifically, these microactuators demonstrate a dual-response to changes in both humidity and temperature. acs.org The shape change, which can be as much as 42% at 75% relative humidity, is driven by the hygroscopic nature of the polymer network. acs.org This physical expansion or contraction of the microstructure alters the pitch of the nanoscale CLC helix, resulting in a corresponding, observable color change. acs.org This capability allows for the creation of microscopic sensors, anti-counterfeiting features, or visual probes for microrobots. acs.org

Table 2: Components of a Supramolecular Photonic Photoresist

| Component Type | Specific Compound Example | Role in Photoresist | Source |

|---|---|---|---|

| Reactive Mesogen | 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Forms the liquid crystal phase | acs.orgnih.gov |

| Reactive Mesogen | 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) | Cross-linking and structural formation | acs.orgnih.gov |

| Chiral Dopant | (3R,3aS,6S,6aS)-6-((4-((4-((6-(acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoyl)oxy)hexahydrofuro[3,2-b]furan-3-yl-4-((4-(hexyloxy)benzoyl)oxy)benzoate | Induces the helical cholesteric structure | acs.org |

Derivatization for Specialized Research Applications

Azo Liquid Crystal Derivatives in Antioxidant Studies

The molecular framework of benzoate esters, similar to this compound, serves as a platform for synthesizing azo liquid crystal derivatives for specialized research, including antioxidant studies. Azo compounds, characterized by the –N=N– functional group, are known for their diverse bioactive properties. The derivatization process involves introducing this azo linkage into liquid crystalline structures, often connecting two aromatic rings, to create new molecules with unique mesomorphic and biological properties.

While studies may not start directly from this compound, the principle involves synthesizing azo-containing mesogenic compounds that share the core benzoate structure. For instance, novel azo phenol (B47542) mesogens like 2-sec-butyl-4-(p-tolyldiazenyl)phenyl 4-(dodecyloxy) benzoate have been synthesized and evaluated for their performance as additives, including for antioxidant purposes in base stocks. Research into various azo-azomethine compounds and other complex azo derivatives has demonstrated positive antioxidant activity when tested using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. These findings indicate that incorporating an azo group into liquid crystal structures is a viable strategy for developing novel compounds with potential antioxidant applications, a field of significant interest for materials science and therapeutic research.

Concluding Remarks and Future Research Directions

Synthesis and Structure-Property Relationships in Advanced Liquid Crystalline Systems

The synthesis of 4-Methoxyphenyl (B3050149) 4-(hexyloxy)benzoate can be achieved through well-established esterification methods, typically involving the reaction of 4-(hexyloxy)benzoyl chloride with 4-methoxyphenol (B1676288), or via Steglich esterification of 4-(hexyloxy)benzoic acid and 4-methoxyphenol. These synthetic routes offer high yields and purity, which are crucial for the detailed investigation of mesomorphic properties.

The molecular structure of 4-Methoxyphenyl 4-(hexyloxy)benzoate, characterized by a rigid biphenyl (B1667301) core and flexible terminal alkoxy chains, is a key determinant of its liquid crystalline behavior. The interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the longer hexyloxy chain (-OC₆H₁₃) significantly influences the thermal stability and the nature of the mesophases. Generally, increasing the length of the terminal alkoxy chain in a homologous series of benzoate (B1203000) esters tends to stabilize smectic phases over nematic phases due to enhanced intermolecular van der Waals forces. The presence of the methoxy group, on the other hand, can affect the molecule's polarity and polarizability, which in turn influences the clearing point (the temperature at which the material becomes an isotropic liquid).

Future research in this area could systematically explore these structure-property relationships. A detailed investigation of a homologous series, by varying the length of the alkoxy chain from methoxy to decyloxy, for instance, would provide valuable data on how chain length influences transition temperatures and mesophase type. The "odd-even" effect, where the clearing point alternates with the number of carbon atoms in the alkyl chain, could be thoroughly characterized for this series.

Furthermore, computational studies, such as Density Functional Theory (DFT), can offer deeper insights into how molecular geometry, dipole moment, and polarizability correlate with the observed mesomorphic behavior. nih.gov Such theoretical investigations can complement experimental findings and guide the rational design of new liquid crystalline materials with tailored properties.

Emerging Trends and Novel Applications in Materials Science

While simple benzoate esters have been extensively used in liquid crystal displays (LCDs), emerging trends are focused on their incorporation into more complex material systems. One promising area is the development of side-chain liquid crystalline polymers (SCLCPs) and block copolymers. asianpubs.org By attaching mesogenic units like this compound to a polymer backbone (e.g., polysiloxane), it is possible to create materials that combine the anisotropic properties of liquid crystals with the processability and mechanical robustness of polymers. Such materials are of interest for applications in optical films, data storage, and smart textiles.

Another emerging trend is the use of benzoate-based liquid crystals in the fabrication of polymer-dispersed liquid crystals (PDLCs). These composite materials, consisting of liquid crystal droplets dispersed in a polymer matrix, can be switched from a light-scattering to a transparent state by applying an electric field. This makes them suitable for smart windows, privacy screens, and flexible displays. The specific properties of this compound, such as its refractive index and dielectric anisotropy, would determine its suitability for such applications.

Reactive mesogens, which are liquid crystals containing polymerizable groups, represent another frontier. A derivative of this compound functionalized with a polymerizable group (e.g., an acrylate) could be used to create highly ordered, cross-linked polymer networks. rug.nl These liquid crystal polymer networks are being explored for use in advanced optics, such as tunable lenses and diffraction gratings, as well as in soft robotics.

Interdisciplinary Research Opportunities

The unique properties of liquid crystals are increasingly being leveraged in fields beyond traditional materials science, opening up exciting interdisciplinary research opportunities.

Biological and Biomedical Applications: The self-assembling nature of liquid crystals makes them intriguing candidates for biological applications. Benzoate-based liquid crystals have been investigated for their potential as biocompatible materials with antipathogenic properties. intelcentru.roacademie-sciences.fr Future research could explore the use of this compound and its derivatives in drug delivery systems, where the liquid crystalline phase could be used to control the release of therapeutic agents. Furthermore, their potential as components of biosensors is an active area of research. The alignment of liquid crystals can be disrupted by the presence of specific biomolecules, leading to an optical signal that can be easily detected.

Organic Electronics: Liquid crystals are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The ability of liquid crystals to self-organize into well-defined structures can facilitate charge transport, a key requirement for efficient electronic devices. While simple benzoates may not possess the necessary charge-transporting capabilities, they can serve as templates or host materials for more functional molecules. Research into blends of this compound with semiconducting molecules could lead to new materials with enhanced electronic performance.

Sensors and Actuators: The sensitivity of the liquid crystalline state to external stimuli such as temperature, electric fields, and chemical environments makes these materials ideal for sensor applications. For instance, a sensor could be designed where the adsorption of a specific chemical vapor onto a film of this compound induces a change in its optical properties. Similarly, in the field of actuators, the molecular reorientation in a liquid crystal can be harnessed to generate mechanical motion, a principle that is being explored in the development of micro-actuators and artificial muscles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxyphenyl 4-(hexyloxy)benzoate, and how can reaction conditions be optimized for high yield?

- Methodology :

- Esterification : React 4-(hexyloxy)benzoic acid with 4-methoxyphenol using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Stir for 72 hours at room temperature, followed by filtration to remove byproducts (e.g., dicyclohexylurea) and purification via ethanol recrystallization .

- Alternative Route : Direct esterification with sulfuric acid as a catalyst under reflux, with water removal to drive equilibrium. Yields typically range from 85–93% depending on stoichiometry and solvent choice .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methoxy (C-O) absorption at ~1250 cm⁻¹ .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm), hexyloxy chain protons (δ 1.2–4.0 ppm), and methoxy singlet (δ ~3.8 ppm). ¹³C NMR verifies ester carbonyl (δ ~165 ppm) .

- Elemental Analysis : Validate molecular formula (C₂₀H₂₄O₅) with <0.3% deviation .

Q. How does the phase behavior of this compound compare to structurally similar liquid crystals?

- Analysis :

- Use differential scanning calorimetry (DSC) to detect transition temperatures (e.g., melting, smectic, or nematic phases). For example, derivatives with hexyloxy chains often exhibit enantiotropic mesophases between 100–150°C .

- Polarized optical microscopy (POM) identifies texture changes (e.g., schlieren for nematic phases). Compare with analogs like 4-pentylphenyl-4-(hexyloxy)benzoate, which may show broader mesomorphic ranges due to alkyl chain flexibility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Mechanistic Study :

- The methoxy group activates the phenyl ring via electron-donating effects, directing electrophiles (e.g., bromine) to the para position relative to the ester group. Computational studies (DFT) can model charge distribution and transition states .

- Experimental validation: Perform bromination under controlled conditions and analyze products via HPLC-MS to quantify regioselectivity .

Q. How can computational modeling predict the mesomorphic properties of this compound derivatives?

- Approach :

- Use molecular dynamics (MD) simulations to assess alkyl chain flexibility and intermolecular interactions. Parameters like tilt angles and order parameters correlate with experimental DSC/POM data .

- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict phase stability. For example, derivatives with longer alkoxy chains show reduced melting points due to increased entropy .

Q. How can contradictions in mesomorphic data between studies be resolved?

- Resolution Strategies :

- Purity Control : Impurities (e.g., unreacted starting materials) may alter phase transitions. Validate purity via HPLC or elemental analysis before testing .

- Standardized Protocols : Use identical heating/cooling rates (e.g., 5°C/min in DSC) to minimize hysteresis. Compare results with structurally defined analogs like 4-cyanobiphenyl derivatives .

Q. What methodologies are effective for correlating molecular structure with optical properties in this compound-based materials?

- Structure-Property Analysis :

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) to assess conjugation length. Methoxy and ester groups typically induce bathochromic shifts .

- X-ray Diffraction (XRD) : Determine crystal packing and intermolecular distances. Smectic phases often exhibit layered structures with ~30–40 Å layer spacing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.